

(-)-(S)-Cibenzoline-D4 CAS number lookup

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Compound of Interest

Compound Name: (-)-(S)-Cibenzoline-D4

Cat. No.: B15586745

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Technical Guide: (-)-(S)-Cibenzoline-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(-)-(S)-Cibenzoline-D4**, a deuterated isotopologue of the antiarrhythmic agent (-)-(S)-Cibenzoline. This document is intended for professionals in research and drug development, offering key data, experimental methodologies, and mechanistic insights.

Compound Identification

(-)-(S)-Cibenzoline-D4 is the deuterated form of (-)-(S)-Cibenzoline, which is the S-enantiomer of the Class Ia antiarrhythmic drug, Cibenzoline.^{[1][2]} Deuterated compounds are frequently used in pharmacokinetic studies to investigate the metabolic fate of a drug or as internal standards for quantitative bioanalysis by mass spectrometry.^[3] The substitution of hydrogen with deuterium can sometimes lead to altered metabolic profiles and clearance rates.^{[4][5]}

While a specific CAS number for **(-)-(S)-Cibenzoline-D4** is not readily available in public databases, the parent compound, Cibenzoline, is identified by the following:

Compound	CAS Number
Cibenzoline	53267-01-9 ^{[6][7]}

Quantitative Pharmacological Data

The following table summarizes the in-vitro pharmacological activity of the non-deuterated parent compound, Cibenzoline. This data is crucial for understanding its mechanism of action as an antiarrhythmic agent.

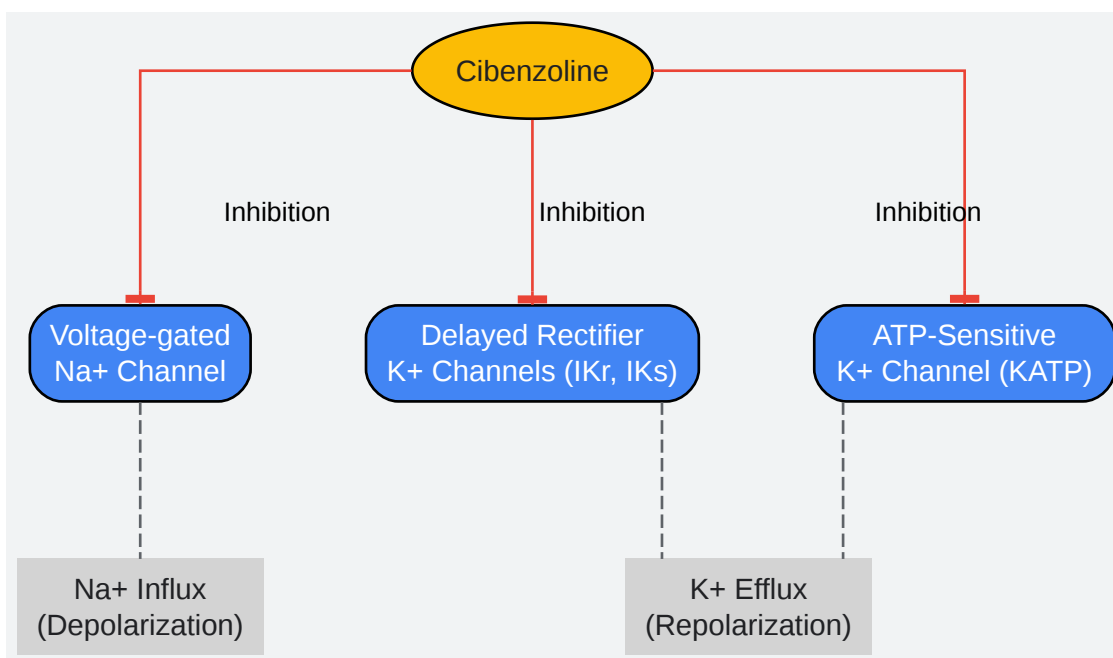
Target	Action	Value	Cell Type / System
ATP-sensitive potassium (KATP) channels	Inhibition (IC ₅₀)	22.2 μM[3][8]	-
Rapid delayed rectifier potassium current (IKr)	Inhibition (IC ₅₀)	8.8 μM[3][8]	-
Slow delayed rectifier potassium current (IKs)	Inhibition (IC ₅₀)	12.3 μM[3][8]	-
Acetylcholine-induced K ⁺ current	Inhibition (EC ₅₀)	8 μM	Guinea pig atrial myocytes

Mechanism of Action

Cibenzoline exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels, which slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity and excitability.[9] As a Class Ia antiarrhythmic, it also prolongs the action potential duration.

Furthermore, Cibenzoline demonstrates inhibitory effects on multiple potassium channels, including IKr, IKs, and ATP-sensitive K⁺ (KATP) channels.[3][8][10] The inhibition of these potassium currents contributes to the prolongation of the repolarization phase. Its anticholinergic properties also play a role in its overall electrophysiological profile.

Below is a diagram illustrating the primary molecular targets of Cibenzoline in a cardiac myocyte.



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Mechanism of action of Cibenzoline on cardiac ion channels.

Experimental Protocols

Electrophysiological Analysis via Whole-Cell Voltage Clamp

This protocol provides a methodology to study the effects of Cibenzoline on ion channels in isolated cardiomyocytes.

1. Cell Preparation:

- Isolate ventricular or atrial myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
- Suspend the isolated cells in a Tyrode's solution.

2. Solutions:

- External Solution (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Oxygenate with 95% O₂ / 5% CO₂.[\[11\]](#)

- Internal (Pipette) Solution: For recording potassium currents, a typical composition is (in mM): 110 K-aspartate, 20 KCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.3 with KOH. For sodium currents, K⁺ can be replaced with Cs⁺ to block potassium channels.[\[12\]](#)

3. Recording Procedure:

- Place cells in a recording chamber on an inverted microscope stage and perfuse with the external solution.
- Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[\[9\]](#)
- Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
- Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[\[11\]](#)[\[13\]](#)
- Clamp the membrane potential at a holding potential (e.g., -80 mV).
- Apply specific voltage-step protocols to elicit the ion currents of interest (e.g., step depolarizations to various potentials to activate sodium or potassium channels).
- After establishing a stable baseline recording, perfuse the chamber with a known concentration of Cibenzoline and record the changes in current amplitude and kinetics.

Bioanalytical Quantification via LC-MS/MS

This protocol outlines a general workflow for using **(-)-(S)-Cibenzoline-D4** as an internal standard (IS) for the quantification of a target analyte (e.g., non-deuterated Cibenzoline) in a biological matrix like plasma.

1. Sample Preparation:

- Thaw plasma samples and vortex.
- To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (**(-)-(S)-Cibenzoline-D4** in methanol).

- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein.[\[14\]](#)
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS System:

- Liquid Chromatography (LC): Use a C18 analytical column with a gradient mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might run from 10% B to 95% B over 5 minutes.
- Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[\[15\]](#)

3. MRM Transitions:

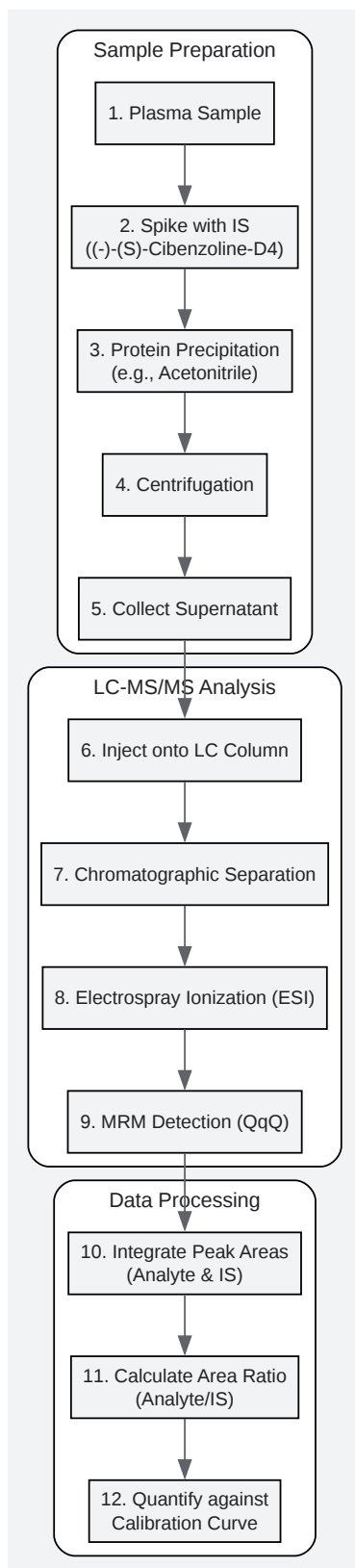
- Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example:
 - Analyte (Cibenzoline): Q1: m/z 263.2 \rightarrow Q3: m/z [product ion]
 - IS (Cibenzoline-D4): Q1: m/z 267.2 \rightarrow Q3: m/z [corresponding product ion]
- The 4-mass unit difference helps to differentiate the analyte from the internal standard.

4. Quantification:

- Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Plot this ratio against the analyte concentration to generate a linear regression curve.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the typical workflow for this bioanalytical method.



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Workflow for bioanalysis using a deuterated internal standard.

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